Cas no 550998-63-5 (6-amino-1-benzothiophene-2-carboxylic acid)

6-Amino-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core functionalized with an amino group at the 6-position and a carboxylic acid at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The amino and carboxylic acid moieties provide reactive sites for further derivatization, enabling the construction of complex molecules. Its rigid benzothiophene scaffold contributes to stability and potential biological activity, making it valuable in medicinal chemistry research. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in synthetic applications.
6-amino-1-benzothiophene-2-carboxylic acid structure
550998-63-5 structure
Product Name:6-amino-1-benzothiophene-2-carboxylic acid
CAS No:550998-63-5
MF:C9H7NO2S
MW:193.222380876541
CID:1592867
PubChem ID:17979487
Update Time:2025-11-06

6-amino-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-amino-1-benzothiophene-2-carboxylic acid
    • LogP
    • 6-Amino-benzo[b]thiophene-2-carboxylic acid
    • SCHEMBL1090344
    • DB-118599
    • 550998-63-5
    • 6-aminobenzo[b]thiophene-2-carboxylic acid
    • EN300-790794
    • UBCLGFUUOIZPRA-UHFFFAOYSA-N
    • 6-amino-1-benzothiophene-2-carboxylicacid
    • Inchi: 1S/C9H7NO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,10H2,(H,11,12)
    • InChI Key: UBCLGFUUOIZPRA-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CC2C=CC(=CC1=2)N

Computed Properties

  • Exact Mass: 193.01981
  • Monoisotopic Mass: 193.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • PSA: 63.32

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Additional information on 6-amino-1-benzothiophene-2-carboxylic acid

6-Amino-1-benzothiophene-2-carboxylic Acid (CAS No. 550998-63-5): A Versatile Building Block in Medicinal Chemistry

6-Amino-1-benzothiophene-2-carboxylic acid (CAS No. 550998-63-5) is an important heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This benzothiophene derivative serves as a crucial scaffold for developing various biologically active molecules, particularly in drug discovery programs targeting neurological disorders and inflammatory conditions.

The molecular structure of 6-amino-1-benzothiophene-2-carboxylic acid combines the unique electronic properties of the benzothiophene core with both amino and carboxylic acid functional groups, making it an exceptionally versatile intermediate. Researchers frequently ask questions like "What are the applications of benzothiophene carboxylic acid derivatives in drug design?" or "How to synthesize 6-amino substituted benzothiophenes?" - highlighting the growing interest in this compound class.

In recent years, the demand for 6-amino-1-benzothiophene-2-carboxylic acid has increased substantially due to its role in developing kinase inhibitors and modulators of protein-protein interactions. The compound's hydrogen bonding capacity through its amino and carboxyl groups, combined with the aromatic stacking potential of the benzothiophene ring, makes it particularly valuable for creating molecules with specific target binding profiles.

From a synthetic chemistry perspective, 550998-63-5 offers multiple sites for modification, allowing medicinal chemists to explore diverse structure-activity relationships. Common queries in scientific literature include "Optimization of benzothiophene-2-carboxylic acid derivatives as lead compounds" and "Structure-based design using amino benzothiophene scaffolds," reflecting its importance in hit-to-lead optimization processes.

The compound's physicochemical properties, including its moderate solubility in polar organic solvents and characteristic UV absorption, make it particularly useful for analytical method development. Researchers often investigate "Chromatographic separation of benzothiophene amino acid derivatives" or "Spectroscopic characterization of 6-substituted benzothiophenes," demonstrating its analytical applications.

In material science, 6-amino-1-benzothiophene-2-carboxylic acid has shown potential as a building block for organic semiconductors and luminescent materials. The electron-rich benzothiophene system combined with the hydrogen-bonding motifs creates opportunities for designing novel molecular architectures with tailored electronic properties.

The compound's stability under various conditions makes it suitable for diverse synthetic transformations. Frequent search terms include "Protection strategies for amino benzothiophene carboxylic acids" and "Selective functionalization of benzothiophene derivatives," indicating the practical challenges researchers face when working with this scaffold.

From a regulatory perspective, 550998-63-5 is not classified as hazardous under current chemical safety regulations, though proper laboratory handling procedures should always be followed. The scientific community continues to explore "Green chemistry approaches to benzothiophene synthesis" and "Sustainable production of heterocyclic carboxylic acids," aligning with current trends in environmentally conscious chemical development.

The global market for 6-amino-1-benzothiophene-2-carboxylic acid has seen steady growth, driven by increasing R&D investment in small molecule therapeutics. Supply chain professionals often search for "Reliable suppliers of CAS 550998-63-5" and "Quality specifications for pharmaceutical-grade benzothiophene derivatives," reflecting the compound's commercial importance.

Recent patent literature reveals numerous applications of 6-amino-1-benzothiophene-2-carboxylic acid derivatives in treating metabolic disorders and age-related diseases. This has led to increased interest in "Structure-activity relationships of benzothiophene-based drug candidates" and "Pharmacokinetic optimization of amino acid-functionalized heterocycles."

In conclusion, 6-amino-1-benzothiophene-2-carboxylic acid (CAS No. 550998-63-5) represents a valuable tool for medicinal chemists and material scientists alike. Its unique combination of structural features continues to inspire innovation across multiple scientific disciplines, from drug discovery to advanced materials development. As research progresses, we can anticipate even broader applications emerging for this versatile benzothiophene derivative in the coming years.

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